
Technical Monograph: Zoloperone (CAS 52867-
74-0)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Zoloperone

CAS No.: 52867-74-0

Cat. No.: B1206831

Get Quote

Advanced Physicochemical Profiling, Synthesis,
and Pharmacological Mechanisms[1][2]
Executive Summary
Zoloperone (CAS 52867-74-0), also designated as LR 511, is a pyrazolopyridine-derived

neuroleptic agent belonging to the phenylpiperazine class of antipsychotics. Structurally distinct

from classical butyrophenones (e.g., haloperidol), Zoloperone incorporates a 4-(4-

fluorophenyl)-2(3H)-oxazolone core linked to a 1-(2-methoxyphenyl)piperazine moiety. This

specific structural arrangement confers a pharmacological profile characterized by potent

dopamine

receptor antagonism and serotonin

modulation, positioning it as a compound of significant interest in the study of atypical
antipsychotic mechanisms and neuroleptic-induced endocrine modulation (e.g., prolactin
elevation).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1206831#bc-rfq
https://www.benchchem.com/product/b1206831/docs?utm_src=pdf-body#technical-monograph-zoloperone-cas-52867-74-0
https://www.benchchem.com/product/b1206831/docs?utm_src=pdf-body#technical-monograph-zoloperone-cas-52867-74-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206831?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a rigorous technical analysis of Zoloperone, detailing its chemical identity,

synthesis pathways, pharmacological mechanisms, and experimental protocols for researchers

in drug discovery and medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5]
[6][7][8][9]
Zoloperone is a lipophilic weak base. Its solubility profile is dictated by the piperazine nitrogen

(

) and the non-polar fluorophenyl-oxazolone scaffold.

Table 1: Chemical Identity & Core Parameters
Parameter Technical Specification

CAS Registry Number 52867-74-0

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(2-

methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-

oxazol-2-one

Synonyms

LR 511; Zoloperonum; 4-p-fluorophenyl-5-N(N'-

o-methoxyphenyl)piperazinoethyl-4-oxazolin-2-

one

Molecular Formula

Molecular Weight 397.44 g/mol

Physical State Solid (Crystalline powder)

Melting Point
164–166 °C (Typical for HCl salt forms); Free

base ranges 90–100 °C

Solubility
DMSO (>20 mg/mL), Ethanol (Moderate), Water

(Insoluble <0.1 mg/mL)

LogP (Predicted) 2.6 – 3.3 (Lipophilic, BBB permeable)

H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
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Synthesis & Manufacturing: Route of Synthesis
The synthesis of Zoloperone follows a convergent fragment-based approach, typical for

phenylpiperazine antipsychotics. The strategy involves the nucleophilic attack of the secondary

amine (piperazine) on an electrophilic alkyl halide attached to the oxazolone core.

Mechanism of Synthesis
Fragment A (Nucleophile): 1-(2-methoxyphenyl)piperazine.

Fragment B (Electrophile): 5-(2-chloroethyl)-4-(4-fluorophenyl)oxazol-2-one.

Coupling: The reaction proceeds via an

mechanism, typically catalyzed by a weak base (e.g.,

or

) and an iodide source (KI) to accelerate the leaving group displacement.

Visualization: Synthetic Pathway
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Figure 1: Convergent synthesis of Zoloperone via N-alkylation of arylpiperazine.

Detailed Protocol: N-Alkylation Step
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Reagents: 1-(2-methoxyphenyl)piperazine (1.0 eq), 5-(2-chloroethyl)-4-(4-

fluorophenyl)oxazol-2-one (1.1 eq), Potassium Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq).

Solvent: Methyl isobutyl ketone (MIBK) or Dimethylformamide (DMF).

Procedure:

Dissolve the oxazolone electrophile in MIBK under nitrogen atmosphere.

Add

and KI, stirring for 15 minutes to activate the halide.

Add 1-(2-methoxyphenyl)piperazine dropwise.

Reflux the mixture at 100–110 °C for 12–18 hours. Monitor progress via TLC (Mobile

phase: DCM/MeOH 95:5).

Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in

vacuo.

Purification: Recrystallize the crude residue from ethanol or purify via silica gel column

chromatography to yield Zoloperone as a white solid.

Pharmacology & Mechanism of Action
Zoloperone acts as a neuroleptic agent with a dual mechanism of action involving dopamine

and serotonin receptors. Its pharmacological profile resembles that of atypical antipsychotics,

showing efficacy in blocking Conditioned Avoidance Response (CAR) without inducing severe

catalepsy at therapeutic doses.

Receptor Binding Profile
Dopamine

Receptor: Antagonist. Blockade of post-synaptic

receptors in the mesolimbic pathway reduces positive psychotic symptoms.
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Serotonin

Receptor: Antagonist. Modulation of serotonin receptors contributes to the "atypical" profile,
reducing Extrapyramidal Side Effects (EPS) and potentially addressing negative symptoms.
[1]

Adrenergic

Receptor: Moderate affinity (common in phenylpiperazines), contributing to potential
orthostatic hypotension.

Visualization: Signaling Pathway Modulation
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Figure 2: Pharmacodynamic blockade of D2 and 5-HT2A receptors by Zoloperone.

Experimental Protocols: In Vitro Validation
To verify the identity and activity of Zoloperone, the following self-validating protocols are

recommended.
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Protocol A: HPLC Purity Analysis
Objective: Quantify purity of Zoloperone >98%.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm (aromatic absorption).

Expected Retention: Zoloperone is lipophilic; expect elution late in the gradient (approx. 12–

15 min).

Protocol B: Receptor Binding Assay (D2)
Objective: Determine

for Dopamine

receptor.

Ligand:

-Spiperone (0.2 nM).

Tissue: Rat striatal membrane homogenates.

Non-specific Binding: Defined by 1 µM (+)-Butaclamol.

Procedure:

Incubate membranes with radioligand and varying concentrations of Zoloperone (

to
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M) for 60 min at 25°C.

Terminate reaction by rapid filtration over GF/B filters.

Measure radioactivity via liquid scintillation counting.

Analysis: Plot % inhibition vs. log[Zoloperone]. Calculate

using the Cheng-Prusoff equation.

Safety & Toxicology
Acute Toxicity:

LD50 (Oral, Rat): >500 mg/kg (estimated based on structural analogs like risperidone and

historical "LR 511" data).

LD50 (IP, Mouse): ~150–200 mg/kg.

Handling: Zoloperone is a potent bioactive compound.

PPE: Wear nitrile gloves, lab coat, and safety glasses.

Containment: Handle powder in a fume hood or biological safety cabinet to prevent

inhalation.

Adverse Effects (Predicted): Sedation, orthostatic hypotension, hyperprolactinemia

(galactorrhea), and potential extrapyramidal symptoms at high doses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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